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Compound of Interest

Compound Name: Trimethylsilyl chlorosulfonate

Cat. No.: B3028968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

trimethylsilyl chlorosulfonate, a versatile reagent in organic synthesis. The information is

compiled from various sources to aid in the identification, characterization, and application of

this compound. This document presents available data for Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed

experimental protocols and a structural diagram.

Chemical Structure and Properties
Trimethylsilyl chlorosulfonate, with the chemical formula C₃H₉ClO₃SSi, is the trimethylsilyl

ester of chlorosulfonic acid. It is a key reagent in various chemical transformations, including

silylation and the synthesis of cyclic sulfates.[1]

Structure:

Caption: Chemical structure of trimethylsilyl chlorosulfonate.

Spectroscopic Data
The following sections summarize the available spectroscopic data for trimethylsilyl
chlorosulfonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of trimethylsilyl
chlorosulfonate. Data for ¹H, ¹³C, and ²⁹Si nuclei are presented below.

Table 1: NMR Spectroscopic Data for Trimethylsilyl Chlorosulfonate

Nucleus
Chemical Shift (δ)
ppm

Solvent/Reference Notes

¹H

Data not explicitly

found in searches. A

singlet for the nine

equivalent protons of

the trimethylsilyl group

is expected.

-

The exact chemical

shift is dependent on

the solvent and

experimental

conditions.

¹³C

Data not explicitly

found in searches. A

single resonance for

the three equivalent

methyl carbons is

expected.

Chloroform-d / TMS

A spectrum is

available on

SpectraBase,

recorded on a Varian

CFT-20 spectrometer,

but the chemical shift

value is not provided

in the available

information.[2]

²⁹Si 33.5 Methylene chloride

The ²⁹Si NMR spectra

for several

trimethylsilyl esters of

sulfonic acids have

been recorded.[3]

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of trimethylsilyl chlorosulfonate is expected to show characteristic
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absorption bands for the S=O, S-O, Si-O, and Si-C bonds. While a specific peak list is not

readily available in the searched literature, ATR-IR spectra are documented.[4]

Table 2: Expected IR Absorption Bands for Trimethylsilyl Chlorosulfonate

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

S=O stretch (asymmetric) ~1380 - 1410 Strong

S=O stretch (symmetric) ~1180 - 1210 Strong

Si-O-S stretch ~900 - 1100 Strong

Si-C stretch ~750 - 850 Strong

CH₃ rock (on Si) ~840 Strong

CH₃ deformation (on Si) ~1250 Medium

Mass Spectrometry (MS)
Mass spectrometry of trimethylsilyl compounds typically shows characteristic fragmentation

patterns. While a specific mass spectrum for trimethylsilyl chlorosulfonate was not found,

the expected fragmentation would involve cleavage of the Si-O bond and fragmentation of the

trimethylsilyl group.

Table 3: Predicted Mass Spectrometry Fragmentation for Trimethylsilyl Chlorosulfonate
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m/z Ion Notes

188/190 [M]⁺

Molecular ion peak

(considering ³⁵Cl and ³⁷Cl

isotopes).

173/175 [M - CH₃]⁺ Loss of a methyl group.

117 [SO₃Cl]⁺ Chlorosulfonyl cation.

93 [SO₃H]⁺
Sulfonic acid cation (after

rearrangement).

73 [(CH₃)₃Si]⁺
Trimethylsilyl cation, often a

base peak in TMS derivatives.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. These should be adapted based on the specific instrumentation and sample

characteristics.

NMR Spectroscopy
¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 10-20 mg of trimethylsilyl chlorosulfonate in

0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Acquisition Parameters (¹H):

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Acquisition Parameters (¹³C):

Set the spectral width to approximately 220 ppm.

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45-60 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance

of ¹³C.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID) to obtain the final spectrum.

²⁹Si NMR:

Sample Preparation: Prepare a more concentrated solution of trimethylsilyl
chlorosulfonate (e.g., 50% in methylene chloride or neat) in a 5 mm or 10 mm NMR tube.

[3]

Instrumentation: Use an NMR spectrometer equipped with a broadband probe capable of

detecting the ²⁹Si frequency.

Acquisition Parameters:

Utilize a pulse sequence with proton decoupling.

Due to the low natural abundance and potentially long relaxation times of ²⁹Si, a longer

relaxation delay (e.g., 10-30 seconds) and a greater number of scans are typically

required. Polarization transfer techniques like DEPT can be used to enhance sensitivity.

Reference the spectrum to an external standard of TMS.

Processing: Process the data as described for ¹H and ¹³C NMR.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR:

Sample Preparation: Place a small drop of neat trimethylsilyl chlorosulfonate directly onto

the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Processing: The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI)-MS:

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or a gas chromatography (GC) interface if the compound is sufficiently volatile and

thermally stable.

Instrumentation: Utilize a mass spectrometer with an EI source.

Acquisition Parameters:

Set the electron energy to 70 eV.

Acquire data over a mass-to-charge (m/z) range of approximately 40-300 amu.

Set the ion source temperature appropriately to ensure sample volatilization without

degradation.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Synthesis Workflow
Trimethylsilyl chlorosulfonate is typically synthesized by the reaction of chlorosulfonic acid

with trimethylsilyl chloride.[1] The following diagram illustrates the general workflow for its

synthesis and subsequent purification.

Start
Reactants:

- Chlorosulfonic Acid
- Trimethylsilyl Chloride

Reaction
(Anhydrous Conditions)

Product Mixture:
- Trimethylsilyl Chlorosulfonate

- HCl (byproduct)

Purification
(e.g., Distillation)

Pure Trimethylsilyl
Chlorosulfonate End

Click to download full resolution via product page

Caption: General workflow for the synthesis of trimethylsilyl chlorosulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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